molecular formula C7H14N2O2 B2825381 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one CAS No. 1566510-82-4

1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one

Cat. No.: B2825381
CAS No.: 1566510-82-4
M. Wt: 158.201
InChI Key: ZOAOUYKYSICCPX-UHFFFAOYSA-N
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Description

“1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1566510-82-4 . It has a molecular weight of 158.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Physical and Chemical Properties Analysis

The compound has a density of 1.162±0.06 g/cm3 and a predicted boiling point of 370.1±21.0 °C . Unfortunately, the melting point is not available .

Scientific Research Applications

Immunomodulatory Effects

Imiquimod and its analogues, including 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one, represent a class of immune response modifiers that activate the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins. These compounds have shown no inherent antiviral or antiproliferative activity in vitro but demonstrate immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo. Imiquimod has been particularly noted for its use in treating various cutaneous diseases, showcasing the broader applicability of this chemical structure in therapeutic contexts (Syed, 2001).

Neuroprotective Strategies

Research into neuroprotective agents for minimizing disability after cerebrovascular strokes has explored compounds with diverse mechanisms, including those related to the chemical structure similar to this compound. While specific studies directly involving this compound were not identified, the broad investigation into neuroprotective strategies underscores the potential for related compounds to contribute to novel therapeutic approaches (Karsy et al., 2017).

Medicinal Chemistry Applications

The imidazoline scaffold, integral to compounds like this compound, has been highlighted for its presence in agents exhibiting a wide range of biological activities. This includes potential applications in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases, demonstrating the structural and functional versatility of this chemical framework in drug development (Sa̧czewski et al., 2016).

Antimicrobial Preservatives

Studies on compounds like methyl paraben, which shares functional characteristics with this compound, have elucidated their role as antimicrobial preservatives in foods, drugs, and cosmetics. These investigations have provided insights into their safety, metabolism, and low toxicity, contributing to our understanding of how similar compounds might be safely utilized in various applications (Soni et al., 2002).

Pharmaceutical Applications of Derivatives

The chemical framework of 2,4-imidazolidinedione, closely related to this compound, has been extensively studied for its pharmaceutical applications. This review highlights the synthesis methods and the pharmacological properties of hydantoin derivatives, emphasizing the compound's significance in medicinal chemistry and potential for treating various diseases (Sudani & Desai, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(2,5-10)9-4-3-8-6(9)11/h10H,3-5H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAOUYKYSICCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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